![molecular formula C12H16N2O3 B2944723 N-[ethyl(phenyl)carbamoyl]-beta-alanine CAS No. 929824-11-3](/img/structure/B2944723.png)
N-[ethyl(phenyl)carbamoyl]-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[ethyl(phenyl)carbamoyl]-beta-alanine: is a compound with the molecular formula C12H16N2O3 and a molecular weight of 236.271. This compound belongs to the class of carbamates, which are widely used in various fields due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates involves the reaction of carbamoyl chlorides with nucleophiles.
Transcarbamoylation: This method involves the transfer of a carbamoyl group from one molecule to another.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Carbamates can undergo oxidation reactions, often facilitated by specific catalysts or reagents.
Reduction: Reduction reactions can convert carbamates into amines or other reduced forms.
Substitution: Carbamates can participate in substitution reactions, where the carbamoyl group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Oxidation of carbamates can yield ureas or other oxidized derivatives.
Reduction Products: Reduction typically produces amines.
Substitution Products: Substitution reactions can yield a variety of products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Carbamates are used as intermediates in the synthesis of more complex organic molecules.
Protecting Groups: Carbamates can act as protecting groups for amines during multi-step synthesis.
Biology:
Enzyme Inhibitors: Some carbamates function as enzyme inhibitors, particularly for enzymes like acetylcholinesterase.
Drug Development: Carbamates are explored for their potential in developing new pharmaceuticals.
Medicine:
Anesthetics: Certain carbamates are used in combination with other drugs to produce anesthesia.
Therapeutics: Carbamates are investigated for their therapeutic potential in treating various diseases.
Industry:
Pesticides: Carbamates are used in the formulation of pesticides due to their ability to inhibit specific enzymes in pests.
Polymers: Carbamates are used in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of N-[ethyl(phenyl)carbamoyl]-beta-alanine involves its interaction with specific molecular targets. For example, carbamates can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity . This inhibition can affect various biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Comparación Con Compuestos Similares
N-Methyl-N-phenylcarbamoyl chloride: This compound is similar in structure and also used in various chemical reactions.
Methyl carbamate: Another carbamate used in synthetic chemistry.
Uniqueness: N-[ethyl(phenyl)carbamoyl]-beta-alanine is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its beta-alanine moiety differentiates it from other carbamates, potentially offering unique applications in both research and industry.
Propiedades
IUPAC Name |
3-[[ethyl(phenyl)carbamoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-14(10-6-4-3-5-7-10)12(17)13-9-8-11(15)16/h3-7H,2,8-9H2,1H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJVQGJTVTXDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate](/img/structure/B2944640.png)
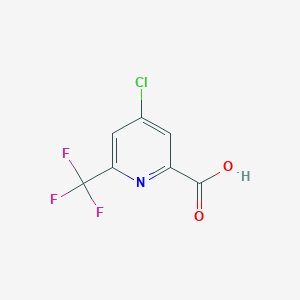
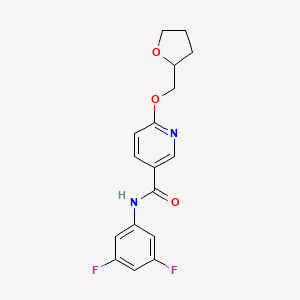
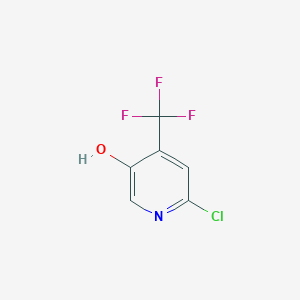
![ethyl 4-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2944646.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2944647.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2944651.png)
![1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2944653.png)
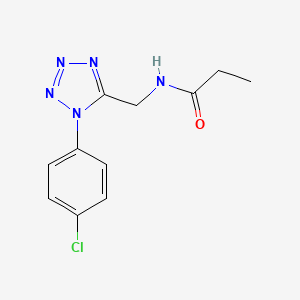
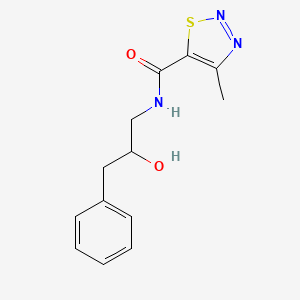
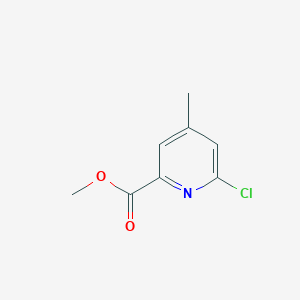
![methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2944660.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2944662.png)

